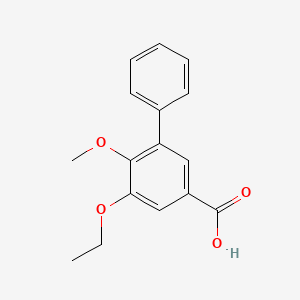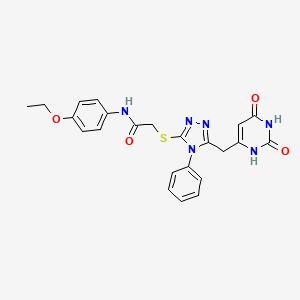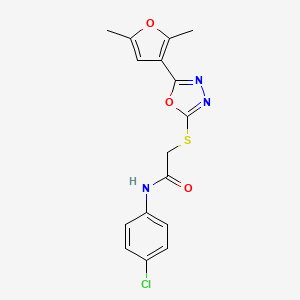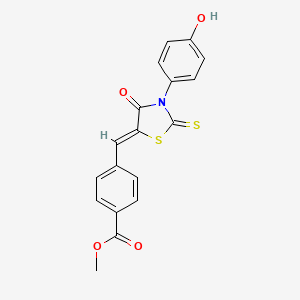![molecular formula C16H18N4O2S B2801028 1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1031669-59-6](/img/structure/B2801028.png)
1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[4,3-d]pyrimidin-7-ones are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrazolo[4,3-d]pyrimidin-7-ones . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrazolo[4,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The pyrazolo[4,3-d]pyrimidin-7-ones structure is included in the concept of privileged heterocyclic scaffolds, probably due to their resemblance with DNA bases .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[4,3-d]pyrimidin-7-ones are diverse and depend on the specific substituents on the pyrazolo[4,3-d]pyrimidin-7-one core .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential
Compounds structurally related to 1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown promising results in in vitro studies. These compounds have displayed significant activity against various microbial strains and have exhibited higher anticancer activity compared to reference drugs like doxorubicin in some cases (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Antioxidant and Antimicrobial Activities
Another study involved the microwave-assisted synthesis of thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives. These newly synthesized compounds were tested for their biological activities, including antioxidant, antibacterial, and antifungal properties. Some of these compounds were found to possess moderate to good antioxidant and antimicrobial activities, highlighting their potential in developing new therapeutic agents (Youssef & Amin, 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-4-20-14-13(10(2)18-20)17-16(23)19(15(14)21)9-11-6-5-7-12(8-11)22-3/h5-8H,4,9H2,1-3H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXFFABWKBEZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((2-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2800949.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2800952.png)


![N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2800955.png)
![3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B2800957.png)
![3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol](/img/structure/B2800959.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B2800960.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methoxybenzamide](/img/structure/B2800963.png)
![3-((6-Ethoxybenzo[d]thiazol-2-yl)thio)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione](/img/structure/B2800966.png)
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]acetic acid](/img/structure/B2800968.png)